ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a compound characterized by its complex molecular structure, which combines elements of phenyl, pyridine, triazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate generally involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper catalyst to facilitate the reaction under mild conditions.
Introduction of the Methoxyphenyl and Pyridine Groups: These groups can be introduced through specific substitution reactions, carefully controlling the conditions to ensure selective attachment to the triazole ring.
Coupling with Piperidine: The piperidine moiety is typically introduced via a nucleophilic substitution reaction, where the piperidine attacks a carbonyl group.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
For industrial-scale production, optimizing the synthesis involves using cost-effective reagents, scalable reaction conditions, and efficient purification processes. Techniques such as continuous flow chemistry may be employed to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding corresponding quinones.
Reduction: Reduction typically affects the triazole ring or carbonyl groups, depending on the reagents and conditions used.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the pyridine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
Depending on the reaction type, products can range from quinones (oxidation) to alcohols or amines (reduction), and various substituted analogs (substitution).
Scientific Research Applications
Chemistry
Ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate serves as a building block for synthesizing more complex molecules, enabling studies in molecular interactions and new material development.
Biology
In biological research, this compound can be utilized to study cell signaling pathways and protein-ligand interactions due to its unique structural features.
Medicine
Pharmacologically, its potential as an inhibitor for specific enzymes or receptors is being explored, which could lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, its derivatives may be applied in the development of specialty chemicals or advanced materials with unique properties.
Mechanism of Action
The compound’s mechanism of action generally involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. Its diverse functional groups allow it to engage in multiple interactions, affecting various biochemical pathways. The presence of the triazole ring, for instance, is known to contribute to strong binding affinities through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can be compared to similar compounds like:
Ethyl 4-({[1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
Ethyl 4-({[1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
These compounds share structural similarities but differ in specific substituents on the phenyl ring. The methoxy group in the original compound offers unique electronic and steric properties, influencing its reactivity and binding characteristics, setting it apart from its analogs.
Properties
IUPAC Name |
ethyl 4-[[1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-3-33-23(31)28-13-9-17(10-14-28)25-22(30)20-21(16-7-11-24-12-8-16)29(27-26-20)18-5-4-6-19(15-18)32-2/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRNDSMKQOAXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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